molecular formula C18H26N4O2 B6045014 N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide

N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide

Cat. No.: B6045014
M. Wt: 330.4 g/mol
InChI Key: FUOBFEUEFGAJAI-UHFFFAOYSA-N
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Description

N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a pyrimidine carboxamide moiety

Preparation Methods

The synthesis of N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide involves several steps. One common method includes the reaction of cyclohexylmethylamine with a suitable pyrrolidinone derivative under controlled conditions. The reaction typically requires the use of a solvent such as dichloromethane or methanol and may involve catalysts to enhance the reaction rate . Industrial production methods often scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Mechanism of Action

The mechanism of action of N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways . This interaction can lead to therapeutic effects, making it a candidate for drug development.

Comparison with Similar Compounds

N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications

Properties

IUPAC Name

N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-12-8-16(20-13(2)19-12)18(24)21-15-9-17(23)22(11-15)10-14-6-4-3-5-7-14/h8,14-15H,3-7,9-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOBFEUEFGAJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)C(=O)NC2CC(=O)N(C2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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